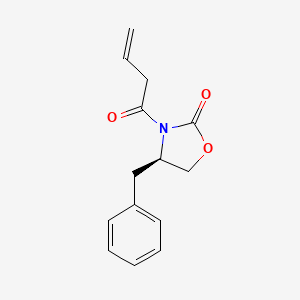
4'-Decotyl 4'-(1-Hydroxyoctyl) Fingolimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod is a synthetic derivative of Fingolimod, a well-known immunomodulating drug.
Preparation Methods
The synthesis of 4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Alkylation: Introduction of the decotyl group to the Fingolimod backbone.
Hydroxylation: Addition of the hydroxyoctyl group.
Purification: The final product is purified using techniques such as column chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors .
Chemical Reactions Analysis
4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions .
Scientific Research Applications
4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in immunomodulation.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod involves its interaction with specific molecular targets, such as sphingosine-1-phosphate receptors. This interaction modulates immune cell trafficking and signaling pathways, leading to its immunomodulatory effects .
Comparison with Similar Compounds
4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other similar compounds. Some similar compounds include:
Fingolimod: The parent compound, known for its immunomodulatory effects.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar applications.
Ozanimod: A newer compound with improved selectivity for specific receptor subtypes
This detailed overview provides a comprehensive understanding of 4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
296282-43-4 |
|---|---|
Molecular Formula |
C₁₉H₃₃NO₃ |
Molecular Weight |
323.47 |
Synonyms |
2-Amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]-1,3-propanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B1144744.png)


